

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxybenzhydrazide

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Compound of Interest

Compound Name: *4-Phenoxybenzhydrazide*

Cat. No.: *B115805*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-phenoxybenzhydrazide**, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic protocol, analytical characterization, and relevant data presented in a clear and accessible format for laboratory use.

Synthesis of 4-Phenoxybenzhydrazide

The synthesis of **4-phenoxybenzhydrazide** is readily achieved through the hydrazinolysis of a corresponding 4-phenoxybenzoate ester, typically the methyl or ethyl ester, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a well-established and efficient method for the preparation of hydrazides.^[1]

Experimental Protocol

Materials:

- Methyl 4-phenoxybenzoate
- Hydrazine hydrate (80-100% solution)
- Ethanol or Methanol (absolute)

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Beaker
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-phenoxybenzoate in a minimal amount of absolute ethanol or methanol.
- To this solution, add a molar excess of hydrazine hydrate (typically 1.5 to 2 equivalents).
- Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
- After completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.
- Dry the purified **4-phenoxybenzhydrazide** product, preferably in a vacuum oven.

Characterization of 4-Phenoxybenzhydrazide

The structural confirmation and purity assessment of the synthesized **4-phenoxybenzhydrazide** are crucial. This is achieved through a combination of spectroscopic and physical methods.

Physical Properties

Property	Expected Value
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₂
Molecular Weight	228.25 g/mol
Appearance	White to off-white solid
Melting Point	Data not available in the searched literature. Typically, benzhydrazides are crystalline solids with sharp melting points. For comparison, the melting point of 4-hydroxybenzhydrazide is 264-266 °C. [2]
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in alcohols.

Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
-NH ₂ (Amine)	~4.5 - 5.0	Singlet (broad)	2H
-NH- (Amide)	~9.5 - 10.0	Singlet (broad)	1H
Aromatic Protons	~6.9 - 8.0	Multiplets	9H

Note: The exact chemical shifts can vary depending on the solvent used.

The carbon-13 nuclear magnetic resonance (^{13}C NMR) spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Carbonyl)	~165 - 170
Aromatic Carbons	~115 - 160

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

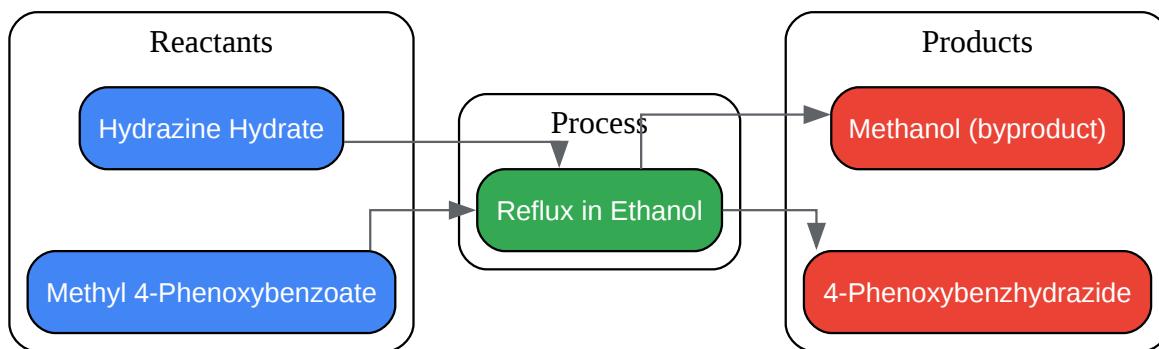
Functional Group	Expected Absorption Range (cm^{-1})	Intensity
N-H stretch (amine & amide)	3200 - 3400	Medium to Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=O stretch (amide I)	1640 - 1680	Strong
N-H bend (amide II)	1515 - 1550	Medium
C-O-C stretch (ether)	1200 - 1270	Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion	Expected m/z Value
$[\text{M}]^+$ (Molecular Ion)	~228.09
$[\text{M}+\text{H}]^+$	~229.10
$[\text{M}+\text{Na}]^+$	~251.08

Visualizations

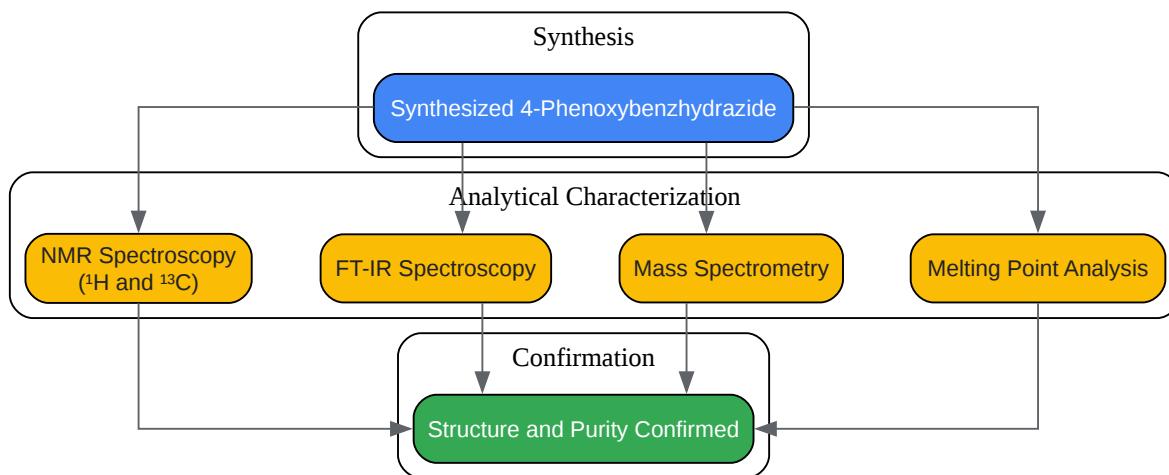
Synthesis Workflow



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Caption: Synthetic workflow for **4-phenoxybenzhydrazide**.

Characterization Workflow



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Caption: General workflow for the characterization of **4-phenoxybenzhydrazide**.

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References

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- 2. powder, ≥97% | Sigma-Aldrich [sigmaaldrich.com]
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